molecular formula C10H21ClN2O2 B11795723 (R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride

(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11795723
M. Wt: 236.74 g/mol
InChI Key: SYNMIMWDYFYCCC-DDWIOCJRSA-N
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Description

®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve batch or flow (microwave) reactors. These methods can be optimized for efficiency and yield by using heterogeneous catalysis with metal ions supported on commercial polymeric resins .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl (S)-3-methylpiperazine-1-carboxylate

Uniqueness

®-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and chemical products .

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl (3R)-3-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1

InChI Key

SYNMIMWDYFYCCC-DDWIOCJRSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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